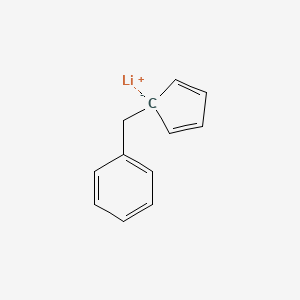
lithium;cyclopenta-2,4-dien-1-ylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;cyclopenta-2,4-dien-1-ylmethylbenzene is an organometallic compound that features a lithium atom bonded to a cyclopentadienyl ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cyclopenta-2,4-dien-1-ylmethylbenzene typically involves the reaction of cyclopentadiene with lithium metal to form lithium cyclopentadienide. This intermediate is then reacted with benzyl chloride to yield the desired compound. The reaction is usually carried out in a coordinating solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;cyclopenta-2,4-dien-1-ylmethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl and benzyl derivatives.
Reduction: Reduction reactions can yield lithium hydride and other reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienylbenzene derivatives, while substitution reactions can produce a wide range of organometallic compounds .
Scientific Research Applications
Lithium;cyclopenta-2,4-dien-1-ylmethylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various metallocenes and other organometallic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which lithium;cyclopenta-2,4-dien-1-ylmethylbenzene exerts its effects involves the interaction of the lithium atom with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds. Additionally, the cyclopentadienyl and benzyl groups can participate in π-bonding interactions, stabilizing transition states and intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;cyclopenta-2,4-dien-1-ylmethylbenzene include:
Ferrocene: An iron-containing metallocene with similar structural properties.
Cyclopentadienyl lithium: A simpler compound with only the cyclopentadienyl ring bonded to lithium.
Benzyl lithium: A compound with only the benzyl group bonded to lithium.
Uniqueness
This compound is unique due to the presence of both cyclopentadienyl and benzyl groups, which provide a combination of stability and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
61385-60-2 |
|---|---|
Molecular Formula |
C12H11Li |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
lithium;cyclopenta-2,4-dien-1-ylmethylbenzene |
InChI |
InChI=1S/C12H11.Li/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;/h1-9H,10H2;/q-1;+1 |
InChI Key |
VBFKEZRFOOXTNQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C[C-]2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















